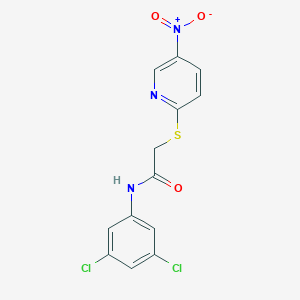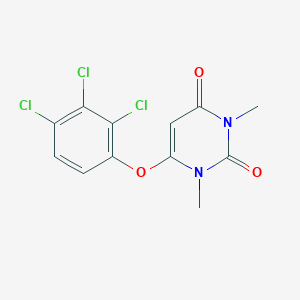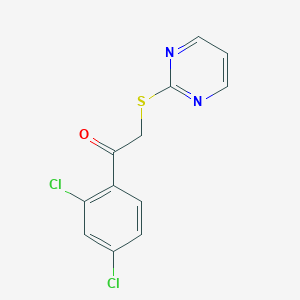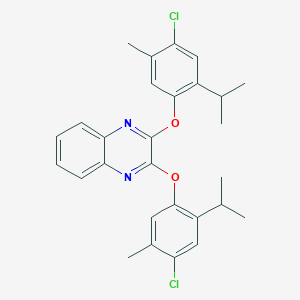![molecular formula C16H17N5O B503605 N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a benzyloxybenzyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(benzyloxy)benzyl chloride and 1-methyl-1H-tetrazole.
Nucleophilic Substitution: The 3-(benzyloxy)benzyl chloride undergoes a nucleophilic substitution reaction with 1-methyl-1H-tetrazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxybenzyl group can enhance binding affinity to specific targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can be compared with other similar compounds, such as:
N-[3-(benzyloxy)benzyl]-1H-tetrazol-5-amine: Lacks the methyl group on the tetrazole ring, which can affect its reactivity and binding properties.
N-[3-(benzyloxy)benzyl]-1-methyl-1H-imidazole-5-amine: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
N-[3-(benzyloxy)benzyl]-1-methyl-1H-triazole-5-amine: Features a triazole ring, which can influence its stability and reactivity compared to the tetrazole analog.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34g/mol |
IUPAC Name |
1-methyl-N-[(3-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O/c1-21-16(18-19-20-21)17-11-14-8-5-9-15(10-14)22-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18,20) |
InChI Key |
HOLDHZWBSGGWIX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)

![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)
![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)



![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![Methyl 1-(4-chlorobenzyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B503541.png)
![7-chloro-2-(cinnamylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503542.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)
![2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)sulfanyl]-1H-benzimidazole](/img/structure/B503546.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1H-benzimidazole](/img/structure/B503548.png)
